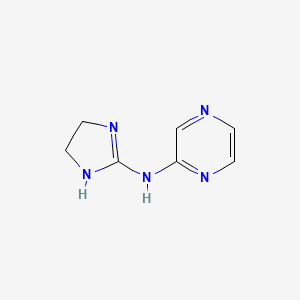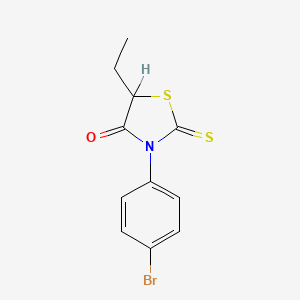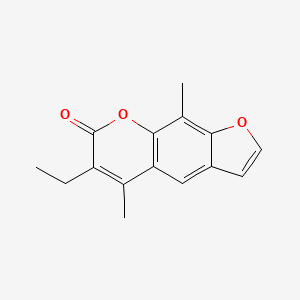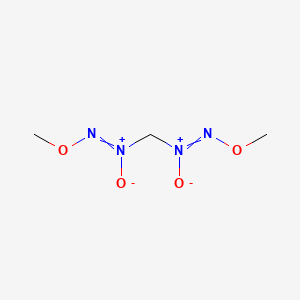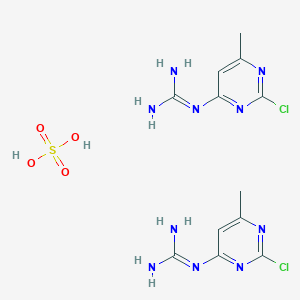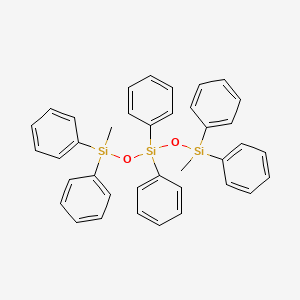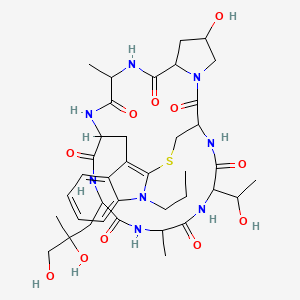
N-Propylphalloidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propylphalloidin is a derivative of phalloidin, a bicyclic heptapeptide isolated from the death cap mushroom, Amanita phalloides . Phalloidin binds to filamentous actin (F-actin) with high affinity, making it a valuable tool in cellular imaging and research . This compound retains these properties while offering enhanced cell permeability and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Propylphalloidin involves the modification of phalloidin’s structure to include a propyl group. This can be achieved through a series of chemical reactions, including peptide coupling and selective functional group modifications . The reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, such as using continuous flow reactors and automated synthesis equipment . Quality control measures, including chromatography and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Propylphalloidin undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon) . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
N-Propylphalloidin has a wide range of scientific research applications, including:
Wirkmechanismus
N-Propylphalloidin exerts its effects by binding to filamentous actin (F-actin) and stabilizing it, preventing the depolymerization of actin fibers . This binding is highly specific and occurs through interactions with the actin monomers, leading to the formation of stable actin filaments . The molecular targets involved include the actin-binding sites, and the pathways affected are those related to cytoskeletal organization and cell motility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Propylphalloidin include:
Phalloidin: The parent compound, known for its high affinity for F-actin.
Ala 7-phalloidin: A variant with increased cell uptake and fluorescent tagging capabilities.
Other Phalloidin Derivatives: Various derivatives with modifications to enhance specific properties such as cell permeability and stability.
Uniqueness
This compound is unique due to its enhanced cell permeability and stability compared to phalloidin . These properties make it particularly useful in applications requiring efficient cell entry and prolonged activity .
Eigenschaften
CAS-Nummer |
35167-15-8 |
|---|---|
Molekularformel |
C38H54N8O11S |
Molekulargewicht |
830.9 g/mol |
IUPAC-Name |
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-10-propyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C38H54N8O11S/c1-6-11-45-27-10-8-7-9-22(27)23-13-24-32(52)42-25(14-38(5,57)17-47)33(53)39-19(3)31(51)44-29(20(4)48)35(55)43-26(16-58-37(23)45)36(56)46-15-21(49)12-28(46)34(54)40-18(2)30(50)41-24/h7-10,18-21,24-26,28-29,47-49,57H,6,11-17H2,1-5H3,(H,39,53)(H,40,54)(H,41,50)(H,42,52)(H,43,55)(H,44,51) |
InChI-Schlüssel |
LHCDMVIFIRLGBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C3=C1SCC4C(=O)N5CC(CC5C(=O)NC(C(=O)NC(C3)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C(C)O)C)CC(C)(CO)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




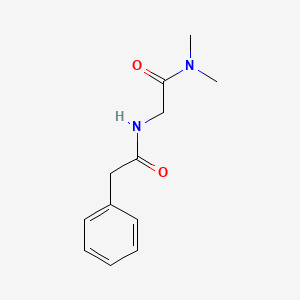
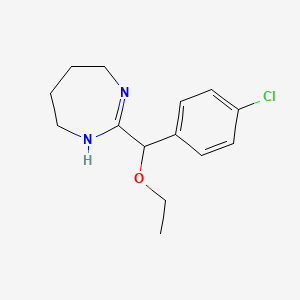
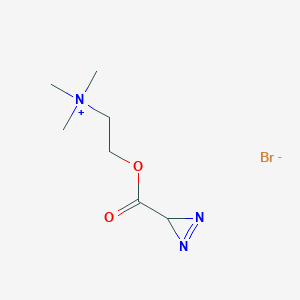
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
